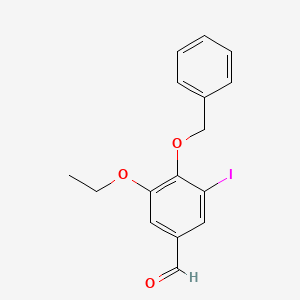

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde

描述

Contextual Significance in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in organic chemistry, serving as precursors to a wide array of more complex structures. They are particularly significant in the synthesis of Schiff bases, pyrazole derivatives, and chalcones. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

In the field of medicinal chemistry, substituted benzaldehydes are integral to the design and synthesis of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including their potential as inhibitors for diseases like Alzheimer's and as agents to increase the oxygen affinity of human hemoglobin nih.govnih.gov. The specific substitutions on the benzaldehyde (B42025) ring are crucial in modulating the biological activity and pharmacokinetic properties of the resulting molecules. For instance, the benzimidazole moiety, when combined with a substituted benzaldehyde, has shown significant inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease nih.gov.

The compound 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde incorporates several key features that enhance its utility. The benzyloxy group provides a protective ether linkage that can be stable under various reaction conditions but can also be selectively cleaved if necessary. The ethoxy group further modifies the electronic properties of the aromatic ring. The presence of an iodine atom is of particular importance, as it introduces a reactive site for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Overview of Research Trajectories for Aryl Iodides and Substituted Benzaldehydes

The research trajectories for both aryl iodides and substituted benzaldehydes are vibrant and continually evolving, driven by the need for more efficient and selective synthetic methodologies.

Aryl Iodides:

Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. Key research trends in this area include:

Hypervalent Iodine Chemistry: There is significant interest in the activation of aryl iodides to form hypervalent iodine reagents. These reagents are attractive due to their unique oxidizing abilities and environmentally friendly nature acs.orgfrontiersin.org. Research is focused on developing new methods for their in-situ generation and application in asymmetric synthesis acs.org.

Green Chemistry Approaches: Efforts are being made to develop more sustainable methods for reactions involving aryl iodides. This includes the use of mechanochemistry to reduce or eliminate the need for hazardous solvents in coupling reactions tandfonline.com.

Novel Synthesis Methods: Researchers are continuously exploring new and efficient ways to synthesize aryl iodides from readily available starting materials, such as arylhydrazines acs.orgresearchgate.net. These methods aim to tolerate a wide range of functional groups and provide good to excellent yields under mild conditions acs.org.

Substituted Benzaldehydes:

The synthesis and application of substituted benzaldehydes remain a central theme in organic and medicinal chemistry. Current research is focused on:

One-Pot Synthesis Procedures: The development of multi-step, one-pot procedures for the synthesis of functionalized benzaldehydes is a key area of investigation. These methods aim to improve efficiency and reduce waste by avoiding the isolation of intermediates acs.org.

Medicinal Applications: There is ongoing research into the use of substituted benzaldehydes as allosteric modulators of hemoglobin, with potential applications in treating disorders that would benefit from increased tissue oxygenation google.com.

Versatile Precursors: Substituted benzaldehydes like 4-(benzyloxy)benzaldehyde (B125253) are used as starting materials for the synthesis of various organic compounds, including chalcone analogs, through reactions like aldol (B89426) condensation researchgate.net.

The convergence of these research trajectories highlights the importance of molecules like this compound, which embody the functionalities of both aryl iodides and substituted benzaldehydes, positioning them as valuable tools in the synthesis of novel and complex molecular architectures.

属性

IUPAC Name |

3-ethoxy-5-iodo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNOIQDLUAIUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Benzyloxy 3 Ethoxy 5 Iodobenzaldehyde

Strategic Approaches to Regioselective Functionalization of Benzaldehyde (B42025) Precursors

The core challenge in synthesizing 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde lies in the controlled, regioselective introduction of the iodine, benzyloxy, and ethoxy groups onto the benzaldehyde ring. The order and method of these functionalizations are critical. The electron-donating nature of the hydroxyl and ethoxy groups strongly influences the position of subsequent electrophilic substitutions, a factor that must be leveraged to achieve the desired isomer.

Iodination Protocols: Regioselective Introduction of Iodine (e.g., NaOCl/Iodine Systems)

The introduction of an iodine atom at the C-5 position of a 3-ethoxy-4-hydroxybenzaldehyde (B1662144) precursor is a key step, typically achieved through electrophilic aromatic substitution. The existing hydroxyl and ethoxy groups are ortho-, para-directing activators. The C-5 position is ortho to the powerful activating hydroxyl group and meta to the aldehyde group, making it the most sterically accessible and electronically favorable site for iodination.

A widely used and effective method for this transformation is the in-situ generation of an electrophilic iodine species using sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl), commonly known as bleach. organicers.orgquizlet.com This system is considered more environmentally benign than traditional methods that use harsher reagents like nitric acid. organicers.org

The reaction proceeds by dissolving the phenolic precursor and sodium iodide in a solvent such as ethanol (B145695). The solution is cooled, and an aqueous solution of sodium hypochlorite is added dropwise. organicers.org The NaOCl oxidizes the iodide ion (I⁻) to a more reactive electrophilic iodine species, which then attacks the electron-rich aromatic ring. organicers.orgquizlet.com The strong directing effect of the C-4 hydroxyl group ensures high regioselectivity, leading to the preferential formation of the 5-iodo derivative. quizlet.com A study on the laccase-catalyzed iodination of 3-ethoxy-4-hydroxybenzaldehyde also demonstrated the successful synthesis of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (B1593990), yielding the product in 81% after purification. rsc.org

Table 1: Example Iodination Reaction Conditions

| Precursor | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Vanillin (B372448) (analogue) | NaI, NaOCl | Ethanol | Dropwise addition of NaOCl at 0°C | 5-Iodovanillin |

Etherification Reactions: Introduction of Benzyloxy and Ethoxy Moieties

The introduction of the benzyloxy group onto the C-4 position is typically performed after the iodination step, using the intermediate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. This is achieved via etherification of the phenolic hydroxyl group. Two common methods for this transformation are nucleophilic substitution and the Mitsunobu reaction.

The most common nucleophilic substitution method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic benzyl (B1604629) source, such as benzyl chloride or benzyl bromide, in an SN2 reaction to form the benzyl ether.

The choice of base and solvent is crucial for the success of this reaction. A moderately weak base, such as sodium bicarbonate or potassium carbonate, is often sufficient to deprotonate the acidic phenol (B47542) without causing unwanted side reactions. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the SN2 pathway. nih.govnih.gov For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully achieved using benzyl chloride with sodium bicarbonate in DMF, yielding 4-benzyloxy-3-hydroxybenzaldehyde. nih.gov This precedent supports the feasibility of selectively benzylating the 4-hydroxyl group of the iodinated precursor.

The Mitsunobu reaction offers an alternative route for etherification under mild conditions. organic-chemistry.orgwikipedia.org This reaction converts an alcohol into various functional groups, including ethers, by using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of synthesizing this compound, the phenolic precursor (3-ethoxy-4-hydroxy-5-iodobenzaldehyde) would be reacted with benzyl alcohol in the presence of PPh₃ and DEAD. The mechanism involves the formation of a phosphonium (B103445) intermediate that activates the benzyl alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org The phenoxide of the benzaldehyde precursor then acts as the nucleophile, displacing the activated hydroxyl group to form the desired benzyl ether. scribd.com While powerful, the Mitsunobu reaction can generate by-products such as triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can sometimes complicate product purification. chem-station.com

Optimization of Reaction Conditions and Parameters

Optimizing reaction parameters is essential for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters include the stoichiometry of reactants, temperature, reaction time, and the choice of catalysts and solvents.

Stoichiometry Control for Minimizing By-product Formation

Precise control over the stoichiometry of the reactants is arguably the most critical factor in optimizing the synthesis and preventing side reactions.

In the iodination step, using a stoichiometric amount or a slight excess of the iodinating agent relative to the benzaldehyde precursor is crucial. On a highly activated ring system, using a large excess of the iodine source could lead to di-iodination, significantly reducing the yield of the desired mono-iodinated product. organicers.org The NaOCl/NaI system allows for good control, typically affording high yields of the mono-substituted compound. organicers.org

For the etherification via nucleophilic substitution, stoichiometry is key to ensuring complete reaction without introducing excess reagents that are difficult to remove. When using a dihydroxy precursor, precise control is needed to achieve selective mono-alkylation over di-alkylation. nih.gov For instance, studies have shown that using 1.1 equivalents of an alkylating agent can cleanly provide the mono-alkylated product. nih.gov A large excess of the benzyl halide should be avoided as it can lead to purification challenges and potential side reactions.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) |

| 3,4-Dihydroxy-5-iodobenzaldehyde |

| 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde |

| Benzyl chloride |

| Benzyl bromide |

| Sodium iodide |

| Sodium hypochlorite |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| N,N-dimethylformamide (DMF) |

| Sodium bicarbonate |

| Vanillin |

Solvent System Selection and Impact on Yields

In the crucial iodination step of the precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), enzymatic catalysis presents a sustainable option. A laccase-catalyzed iodination using potassium iodide (KI) has been effectively performed in a biphasic system of phosphate (B84403) buffer and ethyl acetate. This system facilitates the enzymatic reaction while allowing for product extraction, yielding the intermediate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in 81% yield. rsc.org

For the subsequent benzylation step, where the 4-hydroxy group is converted to a benzyloxy group, polar protic solvents like ethanol are commonly employed. In an analogous synthesis of 4-(benzyloxy)benzaldehyde (B125253) from 4-hydroxybenzaldehyde (B117250), ethanol was used as the solvent for the reaction with benzyl bromide and potassium carbonate, which acts as a base. nih.gov

The impact of the solvent on yield and selectivity is also evident in broader studies on the iodination of substituted phenols. The choice of solvent can dramatically alter the distribution of isomers and the efficiency of the reaction. For instance, studies on related chlorinated anisoles have shown that solvents like dichloromethane (B109758) (DCM) can lead to poor yields, whereas systems involving dimethyl sulfoxide (B87167) (DMSO) or n-hexane can offer higher yields but may compromise regioselectivity. nih.gov

Below is a table summarizing solvent systems used in key synthetic steps and analogous reactions.

| Reaction Step | Substrate | Reagents | Solvent System | Yield | Reference |

| Iodination | 3-Ethoxy-4-hydroxybenzaldehyde | Laccase/KI/O₂ | Phosphate buffer/EtOAc | 81% | rsc.org |

| Benzylation (Analogous) | 4-Hydroxybenzaldehyde | Benzyl bromide/K₂CO₃ | Ethanol | Not specified | nih.gov |

| Iodination (Analogous) | 3,5-Dichloroanisole | Ag₂SO₄/I₂ | Dichloromethane (DCM) | Poor | nih.gov |

| Iodination (Analogous) | 3,5-Dichloroanisole | Ag₂SO₄/I₂ | n-Hexane | 90% (total) | nih.gov |

| Iodination (Analogous) | 3,5-Dichlorophenol | NIS/PTSA | Acetonitrile (CH₃CN) | 68% | nih.gov |

Temperature Control and Reaction Monitoring (e.g., TLC)

Precise temperature control and diligent reaction monitoring are essential for maximizing yields and minimizing side-product formation. The optimal temperature is highly dependent on the specific reaction step. The enzymatic iodination of 3-ethoxy-4-hydroxybenzaldehyde is typically carried out at or near room temperature to preserve the activity of the laccase enzyme. rsc.org In contrast, the Williamson ether synthesis for the benzylation step often requires elevated temperatures. For example, the analogous preparation of 4-(benzyloxy)benzaldehyde is conducted under reflux in ethanol to drive the reaction to completion. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these synthetic transformations. libretexts.org It provides a rapid and effective means to qualitatively assess the consumption of starting materials and the formation of products. libretexts.orgchegg.com In a typical setup for monitoring a reaction, three lanes are spotted on a TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" containing both. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org For the synthesis of this compound, TLC would be used to monitor both the iodination of ethyl vanillin and the subsequent benzylation, ensuring each reaction is complete before proceeding to the next step or workup.

Multistep Synthetic Sequences and Convergent Approaches

The synthesis of this compound is typically achieved through a multistep, linear sequence. A plausible and efficient route begins with the commercially available compound 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Linear Synthetic Sequence:

Iodination: The first step is the regioselective iodination of 3-ethoxy-4-hydroxybenzaldehyde at the 5-position of the aromatic ring. This electrophilic aromatic substitution is directed by the strong activating effects of the hydroxyl and ethoxy groups. This yields the key intermediate, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. rsc.org

Benzylation: The second step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved via a Williamson ether synthesis, reacting 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with benzyl bromide in the presence of a weak base like potassium carbonate. nih.gov This step yields the final target molecule, this compound.

Analogous Synthetic Procedures and Precedent in Substituted Aromatic Systems

The synthetic route to this compound is well-grounded in established precedents for reactions on substituted aromatic systems. The key transformations are electrophilic aromatic substitution (iodination) and Williamson ether synthesis (benzylation).

The regioselective iodination of phenols and their ethers is a widely studied reaction. The directing effects of the hydroxyl and alkoxy groups strongly favor substitution at the ortho and para positions. masterorganicchemistry.com In the case of 3-ethoxy-4-hydroxybenzaldehyde, the position ortho to the hydroxyl group and meta to the aldehyde (C-5) is highly activated and sterically accessible, leading to specific iodination at this site. rsc.org A directly comparable procedure is the iodination of 4-hydroxy-3-methoxybenzaldehyde (vanillin), which also yields the 5-iodo derivative under similar enzymatic conditions. rsc.org Other methods for iodinating activated aromatic rings include using N-iodosuccinimide (NIS) with an acid catalyst, which has been shown to be highly regioselective for phenols and their analogues. elsevierpure.comresearchgate.net

The benzylation of the phenolic hydroxyl group is a standard Williamson ether synthesis. The procedure is analogous to the synthesis of 4-(benzyloxy)benzaldehyde, where 4-hydroxybenzaldehyde is treated with benzyl bromide and potassium carbonate in ethanol. nih.gov This method is broadly applicable for the protection of phenolic hydroxyls in a wide variety of substituted aromatic compounds. nih.gov

Furthermore, numerous methods exist for the synthesis of substituted benzaldehydes, which serve as a broader precedent for this work. These include one-pot reduction/cross-coupling procedures and tandem reactions that allow for the construction of complex benzaldehyde derivatives from simpler starting materials. rug.nlliberty.edu

Green Chemistry Considerations in Synthesis Development

Developing sustainable synthetic routes is a growing priority in chemical manufacturing. For the synthesis of this compound, several green chemistry principles can be incorporated, particularly in the halogenation step.

Traditional electrophilic halogenations often rely on molecular halogens (e.g., I₂) and chlorinated solvents, which pose significant environmental and safety hazards. rsc.org Modern approaches seek to replace these with more benign reagents and solvent systems. taylorfrancis.com

A key green innovation applicable to this synthesis is the use of enzymatic catalysis. The laccase-catalyzed iodination of ethyl vanillin using potassium iodide (a safer iodine source) and molecular oxygen as the ultimate oxidant in an aqueous buffer system represents a significant environmental improvement. rsc.org This method avoids harsh reagents and organic solvents, with water being the primary solvent and the only byproduct being water. rsc.org

Other green halogenation strategies focus on:

Alternative Halogen Sources: Using halide salts like KI or NaCl in combination with an oxidant is preferable to using elemental halogens. rsc.orgresearchgate.net

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. rsc.orgacs.org

Catalysis: Employing catalysts, whether they are enzymes, transition metals, or organocatalysts, can reduce energy consumption and improve reaction efficiency, minimizing waste. rsc.orgacs.org

By incorporating methods like enzymatic iodination, the synthesis of this compound can be made more environmentally benign, aligning with the principles of green chemistry. rsc.orgorganic-chemistry.org

Advanced Chemical Reactivity and Transformations of 4 Benzyloxy 3 Ethoxy 5 Iodobenzaldehyde

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds. Due to its mild reaction conditions and tolerance of a wide variety of functional groups, it is a preferred method for synthesizing biaryl compounds. This compound can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to generate complex poly-aromatic structures.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to iodo-benzyloxy-benzaldehyde substrates to attach five-membered heterocycles. rasayanjournal.co.in The choice of catalyst, base, and solvent system is crucial for achieving high yields. Systems such as palladium acetate/tri(o-tolyl)phosphine with tripotassium phosphate (B84403) or tetrakis(triphenylphosphine)palladium(0) with cesium carbonate have proven effective. rasayanjournal.co.in The reactivity order for the halide in Suzuki reactions is generally I > Br > Cl, making the iodo-substituted title compound highly reactive.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst / Ligand | Base | Solvent | Temperature | Yield Range |

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 80-100 °C | 75-93% |

| Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) | DME | 80-100 °C | 76-99% |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Ethanol (B145695) | 80 °C | Good to Excellent |

| PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | 120 °C (Microwave) | Good to Excellent |

This table presents generalized conditions based on literature for similar substrates. Yields are dependent on the specific boronic acid and substrate used.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom (C-O, C-N, C-S) bonds. researchgate.net This reaction is particularly useful for coupling aryl halides with alcohols, phenols, amines, and thiols. Modern advancements have led to milder reaction conditions, often employing ligands to facilitate the copper-catalyzed process. This compound serves as a suitable electrophilic partner for these transformations.

In a typical Ullmann-type C-O coupling, the aryl iodide reacts with an alcohol or phenol (B47542) in the presence of a copper(I) catalyst and a base to form a diaryl or aryl alkyl ether. Similarly, C-N bond formation can be achieved by coupling with primary or secondary amines. These reactions provide a direct pathway to introduce further diversity into the molecular scaffold. chemguide.co.uk

Table 2: General Conditions for Ullmann-Type Coupling Reactions

| Coupling Type | Nucleophile | Catalyst | Base | Solvent |

| C-O | Phenols, Alcohols | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Pyridine, DMF |

| C-N | Amines, Amides | CuI, Cu(OAc)₂ | K₃PO₄, K₂CO₃ | DMF, Dioxane |

This table illustrates typical conditions for copper-catalyzed C-O and C-N bond formation with aryl iodides.

Beyond Suzuki and Ullmann couplings, the aryl iodide moiety of this compound is amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com This method provides a route to synthesize precursors for various heterocyclic compounds or functional materials. The reaction is typically carried out under mild, anaerobic conditions with an amine base like triethylamine. youtube.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. It offers a method to introduce vinyl groups onto the aromatic ring of the title compound.

Buchwald-Hartwig Amination: As a powerful alternative to Ullmann coupling for C-N bond formation, the Buchwald-Hartwig amination uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with a broad range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its excellent functional group tolerance.

Reactions of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of reactions including nucleophilic addition, condensation, oxidation, and reduction.

The aldehyde group of this compound readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. gordon.edu This reaction typically occurs under neutral or mildly acidic conditions and involves the formation of a hemiaminal intermediate followed by dehydration. Schiff bases are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and are widely used as ligands in coordination chemistry.

Another important condensation reaction is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base (like pyridine or piperidine) to form an α,β-unsaturated product after dehydration. organic-chemistry.org

Table 3: Common Condensation Reactions of the Aldehyde Group

| Reaction Name | Reagent | Catalyst / Conditions | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Mild Acid / Heat | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester |

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Aprotic Solvent | Alkene |

| Aldol (B89426) Condensation | Enolate (from another aldehyde/ketone) | Acid or Base | α,β-Unsaturated Aldehyde/Ketone |

The aldehyde functionality can be easily manipulated through oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid. A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromium-based reagents (e.g., Jones reagent) to milder, more selective agents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂). researchgate.netjove.comncert.nic.in The choice of reagent depends on the tolerance of other functional groups in the molecule.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-(Benzyloxy)-3-ethoxy-5-iodobenzyl alcohol. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones and is compatible with many other functional groups. libretexts.org For less selective but more powerful reductions, lithium aluminum hydride (LiAlH₄) can be used. libretexts.org

Table 4: Common Reagents for Oxidation and Reduction of Aldehydes

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Oxidation | Silver Oxide (Ag₂O) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Nucleophilic Addition Reactions

The aldehyde functional group is the primary site for nucleophilic addition reactions. Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. ncert.nic.in The presence of only one alkyl/aryl substituent in aldehydes, as opposed to two in ketones, results in less steric hindrance for the approaching nucleophile. ncert.nic.in Electronically, the carbonyl carbon in aldehydes is more electrophilic because it has fewer electron-donating alkyl groups compared to ketones. ncert.nic.in

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) / Sodium cyanide (NaCN) | Cyanohydrin |

| Amine (R-NH₂) | Primary Amine | Imine (Schiff Base) |

| Alcohol (R-OH) | Ethanol (in acid) | Acetal |

| Organometallics | Grignard Reagent (R-MgBr) | Secondary Alcohol |

Influence of Substituent Effects on Reactivity

The iodine atom at the 5-position significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects : Iodine is the most polarizable of the common halogens and can exhibit a dual electronic nature. It is electron-withdrawing through the inductive effect (-I), which increases the electrophilicity of the aromatic ring and the carbonyl carbon. This effect can make the aldehyde more susceptible to nucleophilic attack compared to its non-iodinated counterpart. The presence of electron-withdrawing groups can stabilize transition states in certain reactions. nih.gov Furthermore, the carbon-iodine bond itself is a site of reactivity, susceptible to cleavage and participation in coupling reactions. The hypervalent nature of iodine allows it to form bonds that are highly polarized, longer, and weaker than typical covalent bonds, contributing to its high electrophilic reactivity in certain contexts. nih.gov

Steric Effects : Iodine is a large atom, and its presence ortho to the ethoxy group and meta to the aldehyde introduces considerable steric bulk. This steric hindrance can influence the approach of reagents to adjacent functional groups. For instance, in reactions involving the abstraction of the iodine atom, steric strain can be a dominant factor, with bulky ortho-substituents often accelerating the rate of iodine abstraction by releasing strain in the transition state. nih.gov

The benzyloxy and ethoxy groups primarily exert a strong electron-donating effect (+R or +M) through resonance, which is generally stronger than their inductive electron-withdrawing effect (-I).

Electronic Effects : The lone pairs on the oxygen atoms of the alkoxy groups can delocalize into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. basna.ir This increased electron density deactivates the carbonyl group toward nucleophilic attack to some extent by reducing its electrophilicity. ncert.nic.in However, this electron-donating character also activates the ring towards electrophilic aromatic substitution, although the substitution pattern is already fixed in this molecule. The interplay between the electron-donating alkoxy groups and the electron-withdrawing iodine atom creates a nuanced electronic environment on the aromatic ring.

| Substituent | Position | Primary Electronic Effect | Impact on Carbonyl Electrophilicity |

|---|---|---|---|

| Iodine | 5-(meta) | Inductive Withdrawal (-I) | Increase |

| Ethoxy | 3-(ortho) | Resonance Donation (+R) | Decrease |

| Benzyloxy | 4-(para) | Resonance Donation (+R) | Decrease |

Derivatization Strategies for Structural Diversification

The unique arrangement of functional groups in this compound makes it a valuable scaffold for synthesizing a diverse range of more complex molecules. Derivatization can be achieved by targeting the aldehyde, the C-I bond, or the benzyloxy group.

Selective modification of this multifunctional molecule often requires the use of protecting groups.

Aldehyde Protection : The aldehyde group is highly reactive and may need to be protected during reactions targeting other parts of the molecule (e.g., cross-coupling at the C-I bond). A common strategy is the formation of an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst), which is stable under neutral or basic conditions but can be easily removed by aqueous acid.

Phenol Protection (Benzyloxy Group) : The benzyloxy group itself serves as a protecting group for a phenol. The key derivatization strategy involving this group is its removal (deprotection) to reveal the free phenol (4-hydroxy-3-ethoxy-5-iodobenzaldehyde). This is typically accomplished via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl (B1604629) C-O bond. This deprotection unmasks a reactive hydroxyl group for further functionalization, such as etherification or esterification.

Functional group interconversions allow for the transformation of the existing groups into new ones, opening pathways to novel derivatives.

At the Aldehyde Group :

Oxidation : The aldehyde can be readily oxidized to a carboxylic acid using various oxidizing agents like potassium permanganate or chromic acid. ncert.nic.in It is worth noting that benzaldehyde (B42025) itself can undergo autoxidation to benzoic acid when exposed to air, a process that can be inhibited by the presence of alcohols like benzyl alcohol. researchgate.net

Reduction : The aldehyde can be reduced to the corresponding primary alcohol (a benzyl alcohol derivative) using reducing agents such as sodium borohydride or lithium aluminum hydride.

Reductive Amination : Reaction with an amine followed by reduction can produce a secondary or tertiary amine.

Wittig Reaction : Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

At the Carbon-Iodine Bond : The C-I bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Suzuki Coupling : Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling : Palladium-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

Heck Coupling : Reaction with an alkene to form a new substituted alkene.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a C-N bond.

Comprehensive Structural Characterization and Spectroscopic Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is anticipated around 1680-1700 cm⁻¹. rsc.org The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkages (C-O-C) of the ethoxy and benzyloxy groups would give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. Additionally, C-H stretching vibrations for both aromatic and aliphatic protons would be observed above and below 3000 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Ether (C-O-Ar) | Symmetric Stretch | 1000 - 1075 |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₆H₁₅IO₃), the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

The fragmentation pattern is expected to show characteristic losses of the substituents. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, is a classic signature for a benzyl (B1604629) ether. Other expected fragmentations include the loss of an ethyl radical (-C₂H₅), an ethoxy radical (-OC₂H₅), an iodine atom (-I), and a formyl radical (-CHO) or carbon monoxide (-CO).

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 398 | [C₁₆H₁₅IO₃]⁺ (Molecular Ion) | N/A |

| 369 | [M - CHO]⁺ | Formyl radical |

| 307 | [M - C₇H₇]⁺ | Benzyl radical |

| 271 | [M - I]⁺ | Iodine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal system, space group, and unit cell dimensions.

For this compound, SC-XRD analysis would definitively confirm its molecular structure, revealing the spatial orientation of the benzyloxy, ethoxy, and iodo substituents on the benzaldehyde (B42025) ring. Furthermore, this technique would provide insights into the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice.

Despite the importance of this data, a search of the current chemical literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental crystallographic data can be presented in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Complementary Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, this is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed to determine the mass percentages of carbon and hydrogen. The percentage of other elements, such as iodine, can be determined by other specific analytical methods.

The theoretical elemental composition of this compound (C₁₆H₁₅IO₃) can be calculated from its molecular formula. However, experimental verification through elemental analysis is a critical step in the characterization of a newly synthesized compound to confirm its purity and empirical formula.

Similar to the crystallographic data, specific experimental results from the elemental analysis of this compound are not reported in the accessible scientific literature. The table below shows the calculated theoretical values.

Table 2: Elemental Analysis Data for this compound (C₁₆H₁₅IO₃)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 50.28 | Data not available |

| Hydrogen (H) | 3.96 | Data not available |

| Iodine (I) | 33.21 | Data not available |

Computational Chemistry and Theoretical Studies of 4 Benzyloxy 3 Ethoxy 5 Iodobenzaldehyde

Quantum Mechanical Calculations for Structure and Properties

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) has emerged as a leading computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. For 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process begins with geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms, yielding the equilibrium geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), to achieve reliable results for structural parameters including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be further employed to predict various spectroscopic properties. A particularly valuable application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values can then be compared with experimental NMR data to confirm the molecular structure or to aid in the assignment of complex spectra. The accuracy of these predictions is often enhanced by applying empirical scaling factors or by performing calculations that account for solvent effects.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a Substituted Benzaldehyde (B42025) using DFT (Note: This is an illustrative table based on general DFT prediction capabilities for similar molecules, as specific data for this compound is not readily available in the searched literature.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O | 190.5 |

| C-I | 95.2 |

| C-OEt | 150.1 |

| C-OBn | 152.8 |

| Ar-C (unsubstituted) | 110-130 |

| O-C H₂-Ph | 71.3 |

| O-CH₂-C H₃ | 14.8 |

| ¹H NMR | |

| CHO | 9.8 |

| Ar-H | 7.3 - 7.6 |

| O-CH₂-Ph | 5.1 |

| O-CH₂-CH₃ | 4.1 |

| O-CH₂-C H₃ | 1.4 |

This interactive table allows for sorting of the predicted chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide a static picture of the molecule at its energy minimum, this compound possesses significant conformational flexibility, particularly around the ether linkages and the benzaldehyde group. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of how the molecule behaves at a given temperature, including rotations around single bonds and the resulting changes in conformation. For this compound, MD simulations can reveal the preferred orientations of the benzyloxy and ethoxy groups relative to the benzene (B151609) ring. This is crucial for understanding how the molecule interacts with its environment, such as in a solvent or at a biological receptor site. The simulations can identify the most populated conformations and the energy barriers between them, providing a dynamic view of the molecule's structure.

Investigation of Non-Covalent Interactions (e.g., C-H···O Hydrogen Bonds)

Non-covalent interactions play a critical role in determining the structure and properties of molecules. In this compound, intramolecular non-covalent interactions can significantly influence its conformation. One such important interaction is the C-H···O hydrogen bond. These are weaker than classical hydrogen bonds but can collectively contribute to the stability of certain conformations researchgate.net.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is an invaluable tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, theoretical studies can predict how the molecule will behave in various chemical transformations.

The electronic properties derived from quantum mechanical calculations, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can indicate the most likely sites for electrophilic or nucleophilic attack. For example, the aldehyde functional group is a known electrophilic site, and its reactivity can be modulated by the electronic effects of the substituents on the aromatic ring.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

Substituted benzaldehydes are fundamental precursors in the synthesis of a wide array of complex organic molecules. The aldehyde functionality of 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde serves as a versatile handle for numerous chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.

The presence of an iodine atom on the aromatic ring is particularly significant, as it opens the door to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Stille couplings, are powerful tools for the formation of new carbon-carbon bonds, enabling the connection of the benzaldehyde (B42025) core to other molecular fragments. This capability is crucial for the convergent synthesis of complex natural products and pharmaceutically active compounds. For instance, radioiodinated compounds are widely used in medicinal and biological sciences, and the synthetic methods for their preparation often involve electrophilic aromatic substitution. nih.govacs.org

The benzyloxy and ethoxy groups not only influence the electronic properties of the molecule but also can be strategically cleaved or modified in later synthetic steps to reveal hydroxyl groups, which can then be used for further functionalization. This latent reactivity adds to the compound's utility as a versatile intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl aldehyde |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl benzaldehyde |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl benzaldehyde |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Substituted benzylamine |

| Wittig Reaction | Phosphonium (B103445) ylide | Substituted styrene |

Precursor for Functionalized Materials and Specialty Chemicals

The synthesis of functionalized materials often relies on the use of well-defined molecular building blocks. This compound can serve as a precursor for various materials due to its combination of functional groups. The aldehyde group can be used for polymerization reactions, for instance, through condensation with other monomers to form novel polymers with tailored properties.

The iodo-substituent provides a site for post-polymerization modification, allowing for the introduction of different functional groups onto a polymer backbone. This approach is valuable for tuning the properties of materials for specific applications, such as in sensors, organic electronics, or as specialized coatings. Furthermore, the synthesis of new 4-phenacyloxy benzaldehyde derivatives has been achieved through the substitution reaction of 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives. researchgate.net

In the realm of specialty chemicals, this compound can be a starting point for the synthesis of unique dyes, liquid crystals, and other molecules with interesting photophysical or electronic properties. The electron-rich aromatic ring, further functionalized with the iodo-group, can be a core component in the design of molecules for applications in materials science.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. nih.govtcichemicals.comnih.gov Aldehydes are common and crucial components in many named MCRs, including the Biginelli, Hantzsch, and Ugi reactions.

This compound can be envisioned as a valuable substrate in various MCRs to generate libraries of structurally diverse molecules. rsc.org For example, in a Biginelli-type reaction with a β-ketoester and urea (B33335) or thiourea, it could lead to the formation of dihydropyrimidinones bearing the substituted phenyl group. Similarly, in an Ugi reaction with an amine, a carboxylic acid, and an isocyanide, it would yield α-acylamino carboxamide derivatives.

The ability to introduce the 4-(benzyloxy)-3-ethoxy-5-iodophenyl moiety into complex scaffolds through MCRs is highly advantageous for medicinal chemistry and drug discovery programs. It allows for the rapid generation of novel molecular entities that can be screened for biological activity. The iodine atom also provides a handle for further diversification of the MCR products through subsequent cross-coupling reactions.

Design and Synthesis of Advanced Probes (e.g., Fluorescent Probes)

Fluorescent probes are indispensable tools in chemical biology and materials science for sensing and imaging. nih.govrsc.org The design of these probes often involves the strategic placement of electron-donating and electron-withdrawing groups on an aromatic scaffold to tune the fluorescence properties. Substituted benzaldehydes are frequently employed in the synthesis of fluorescent dyes. mdpi.com

The electronic nature of the substituents in this compound makes it an interesting candidate for the development of new fluorescent probes. The electron-donating benzyloxy and ethoxy groups can enhance fluorescence quantum yields, while the aldehyde group provides a reactive site for conjugation to other fluorophores or to molecules of biological interest. The reaction of aldehydes with 2-aminothiophenol (B119425) to form 2-substituted benzothiazoles is a known method for creating fluorescent compounds. organic-chemistry.org Benzothiadiazole derivatives have also emerged as a new class of bioprobes for bioimaging. acs.org

Furthermore, the heavy iodine atom can potentially induce phosphorescence through the heavy-atom effect, opening up possibilities for the design of dual-emitting or phosphorescent probes. These probes could be used for ratiometric sensing or for applications in time-resolved imaging. The aldehyde can be used to link this substituted aromatic core to a recognition element for a specific analyte, creating a sensor that signals the binding event through a change in its fluorescence properties.

Biological and Pharmacological Relevance of 4 Benzyloxy 3 Ethoxy 5 Iodobenzaldehyde Derivatives

Role in the Synthesis of Biologically Active Compounds

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde is a key intermediate, or "building block," for constructing more complex molecules with therapeutic potential. The aldehyde group is readily converted into a wide array of other functionalities, such as amines, alcohols, or integrated into heterocyclic ring systems, which are common features in many drug molecules.

The true synthetic power of this compound lies in its substituted aromatic ring:

The benzyloxy and ethoxy groups provide lipophilic character, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. The benzyloxy group can also serve as a stable protecting group for a phenol (B47542) during multi-step syntheses.

The iodo group is particularly significant. It serves as a handle for modern cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. These reactions allow for the precise and efficient introduction of a wide variety of other chemical fragments (e.g., aryl, alkyl, or alkynyl groups), enabling the creation of large libraries of related compounds for biological screening.

This combination of features makes the compound an ideal starting point for developing novel derivatives targeting a range of biological pathways. Substituted benzaldehydes are foundational in the synthesis of compounds designed to act as allosteric modulators of proteins like hemoglobin and in the development of inhibitors for various enzymes. google.comacs.org

Investigation of Molecular Target Interactions and Mechanisms of Action

Derivatives originating from scaffolds like this compound have been investigated for their interaction with several key enzymatic targets implicated in human disease. The primary mechanism of action for these derivatives is typically the inhibition or modulation of enzyme activity, thereby interrupting a pathological process. Key targets include Purine (B94841) Nucleoside Phosphorylase (PNP), enzymes of the endocannabinoid system (Monoacylglycerol Lipase (B570770) and Fatty Acid Amide Hydrolase), and Acetyl-CoA Carboxylase (ACC). By binding to specific sites on these enzymes, these compounds can block the conversion of a substrate to a product, leading to a therapeutic effect.

Development of Enzyme Inhibitors and Modulators

The structural framework of this compound is particularly relevant to the development of specific enzyme inhibitors.

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. nih.gov Its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell malignancies. nih.gov Potent PNP inhibitors, such as those based on a 9-deazaguanine (B24355) core, often feature an arylmethyl group at the 9-position. nih.gov The design and synthesis of these inhibitors rely on precursors that can provide the required substituted aryl moiety.

The this compound scaffold is an ideal precursor for this purpose. The aldehyde can be reduced to an alcohol and converted to a halide to form the necessary benzylmethyl linker, while the substituted phenyl ring can be further diversified using the iodo group to optimize binding in the active site of the PNP enzyme. Research has led to the development of highly potent PNP inhibitors with activity in the nanomolar range. acs.orgacs.org

| Compound Name | Target Organism | IC₅₀ (nM) |

| 9-(3,4-Dichlorobenzyl)-9-deazaguanine | Bovine PNP | 17 |

| Acyclic Nucleoside Phosphonate Derivative 18b | Human PNP | 21 |

| Acyclic Nucleoside Phosphonate Derivative 18c | Human PNP | 22 |

| Acyclic Nucleoside Phosphonate Derivative 18b | Mycobacterium tuberculosis PNP | 25 |

| Acyclic Nucleoside Phosphonate Derivative 18c | Mycobacterium tuberculosis PNP | 31 |

Data sourced from multiple studies. nih.govacs.org

Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. nih.gov Inhibiting these enzymes increases the levels of endogenous cannabinoids, offering a therapeutic approach for pain, inflammation, and anxiety without the side effects of direct cannabinoid receptor agonists. nih.govucl.ac.be

The development of dual FAAH/MAGL inhibitors is an active area of research. nih.gov Many of these inhibitors feature a central carbamate (B1207046) or urea (B33335) group linked to lipophilic aryl moieties. The this compound scaffold can be synthetically elaborated to produce such structures, where the substituted phenyl ring serves as a key lipophilic component interacting with the enzyme active sites.

| Compound Name | Target Enzyme(s) | IC₅₀ (µM) |

| (±)-oxiran-2-ylmethyl 6-(1,1'-biphenyl-4-yl)hexanoate (8) | Human MAGL | 4.1 |

| (±)-oxiran-2-ylmethyl 6-(1,1'-biphenyl-4-yl)hexanoate (8) | Rat FAAH | 5.1 |

| (2R)-(-)-oxiran-2-ylmethyl(4-benzylphenyl)acetate (30) | Human MAGL | 2.4 |

| (2R)-(-)-oxiran-2-ylmethyl(4-benzylphenyl)acetate (30) | Rat FAAH | 0.29 |

| Compound 13b | MAGL | 0.0033 |

| Compound 13j | FAAH | 0.037 |

| Compound 13c | FAAH & MAGL | 0.031 & 0.029 |

Data sourced from multiple studies. nih.govresearchgate.net

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo fatty acid synthesis and a key regulator of fatty acid oxidation. patsnap.com It exists in two isoforms, ACC1 and ACC2. Inhibition of ACC is a promising strategy for treating metabolic diseases like non-alcoholic steatohepatitis (NASH), as well as certain cancers that rely on elevated fatty acid synthesis. patsnap.comnih.gov

Many potent ACC inhibitors are complex molecules containing substituted bicyclic or spirocyclic cores linked to substituted phenyl groups. nih.gov The design of these inhibitors often involves creating structures that can interact with specific amino acid residues in the carboxyltransferase (CT) domain of the enzyme. researchgate.net The this compound framework provides a pre-functionalized phenyl ring that can be incorporated into these larger structures to optimize binding and potency.

| Compound Name | Target Enzyme | IC₅₀ (nM) |

| Firsocostat (GS-0976) | Human ACC1 | 2.1 |

| Firsocostat (GS-0976) | Human ACC2 | 6.1 |

| ND-646 | Human ACC1 | 3.5 |

| ND-646 | Human ACC2 | 4.1 |

| CP-640186 | Rat ACC1 | 53 |

| CP-640186 | Rat ACC2 | 61 |

| PF-05175157 | Human ACC1 | 27.0 |

| PF-051751-57 | Human ACC2 | 33.0 |

Data sourced from multiple studies. nih.govselleckchem.commedchemexpress.com

Exploration of Structure-Activity Relationships (SAR) in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical structure correlates with biological activity. The this compound scaffold is exceptionally well-suited for SAR exploration due to its distinct points of modification.

For PNP inhibitors , SAR studies have shown that the nature and substitution pattern of the 9-arylmethyl group are critical for high-affinity binding. nih.gov For example, dichlorinated benzyl (B1604629) groups have been found to be particularly effective. nih.gov Using the subject compound, chemists can systematically replace the iodo group with a wide variety of substituents to probe the electronic and steric requirements of the enzyme's active site, thereby optimizing inhibitor potency. nih.govacs.org

For ACC inhibitors , SAR is often guided by co-crystal structures, which reveal key interactions between the inhibitor and amino acid residues in the enzyme's carboxyltransferase domain. nih.govresearchgate.net Studies have shown that features like carbonyl groups and specific heterocyclic rings are crucial for activity. The substituted phenyl ring provided by the this compound scaffold can serve as an anchor, with modifications at the iodo-position used to introduce new functional groups that can form additional hydrogen bonds or hydrophobic interactions, potentially leading to more potent and selective inhibitors.

Influence of Functional Group Position and Identity on Bioactivity

The biological activity of benzyloxybenzaldehyde derivatives is highly dependent on the nature and position of substituents on both the benzaldehyde (B42025) and the benzyloxy rings. Structure-activity relationship (SAR) studies on analogous compounds, such as those targeting aldehyde dehydrogenase (ALDH) enzymes, reveal critical determinants for potency and selectivity. mdpi.com

For instance, in a series of 4-(benzyloxy)-3-methoxybenzaldehyde derivatives (close analogs of the title compound), the identity of the substituent on the benzyl group significantly influenced inhibitory activity against ALDH1A3, an enzyme implicated in cancer stem cell biology. mdpi.com Halogen substitution on the benzyl ring was found to be particularly effective.

Key findings from related benzyloxybenzaldehyde derivatives include:

Halogen Identity and Position: A chloro-substituent on the benzyl ring, particularly at the para-position (e.g., in 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde), confers potent inhibitory activity. mdpi.com This suggests that electron-withdrawing groups and specific steric features in this position enhance binding to the target enzyme.

Role of the Aldehyde Group: The aldehyde functionality itself is a key pharmacophoric element, often involved in forming covalent or non-covalent interactions within the active site of a target enzyme. Its reduction to an alcohol or oxidation to a carboxylic acid typically alters or diminishes the specific biological activity. mdpi.com

Substitution on the Benzaldehyde Ring: The presence of alkoxy groups, such as the ethoxy group at position 3, modulates the electronic properties and conformation of the molecule. In studies of various benzyloxyphenyl derivatives, the pattern of substitution on this ring is crucial for defining the binding mode and potency. nih.govresearchgate.net

The table below summarizes the inhibitory activity of representative benzyloxybenzaldehyde analogs against the ALDH1A3 enzyme, illustrating the impact of minor structural changes. mdpi.com

| Compound Name | Core Structure | Benzyl Ring Substituent | % Inhibition of ALDH1A3 @ 10 µM |

|---|---|---|---|

| ABMM-15 | 4-(Benzyloxy)benzaldehyde (B125253) | 4-Chloro | 92.6% |

| ABMM-16 | 4-(Benzyloxy)-3-methoxybenzaldehyde | 4-Chloro | 95.5% |

| Analog 1 | 4-(Benzyloxy)-3-methoxybenzaldehyde | 4-Bromo | Data indicates high activity |

| Analog 2 | 4-(Benzyloxy)-3-methoxybenzaldehyde | None (unsubstituted benzyl) | Lower activity compared to halogenated analogs |

Halogen Bioisosterism and its Pharmacological Implications

Bioisosterism is a strategy in medicinal chemistry used to modify lead compounds by replacing atoms or functional groups with others that have similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp Halogens are frequently employed as bioisosteres, and the iodine atom at the 5-position of the this compound scaffold is a prime candidate for such modification.

The replacement of iodine with other halogens (Fluorine, Chlorine, Bromine) can have profound pharmacological implications:

Size and Polarizability: The halogens vary significantly in size (van der Waals radii: F < Cl < Br < I) and polarizability. Iodine, being the largest and most polarizable of the common halogens, is capable of forming strong halogen bonds—a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. researchgate.net Replacing iodine with a smaller halogen like chlorine or fluorine would alter or eliminate this potential interaction, which could drastically change binding affinity.

Lipophilicity: Halogen substitution generally increases the lipophilicity of a molecule. The degree of this increase is dependent on the specific halogen, which can in turn affect cell membrane permeability and interaction with hydrophobic pockets in a receptor. researchgate.net

The table below compares key properties of common halogen bioisosteres, highlighting the distinct characteristics that iodine brings to a molecule compared to other halogens.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Hydrophobic Parameter (π) | +0.14 | +0.71 | +0.86 | +1.12 |

| Halogen Bond Donor Strength | Very Weak | Weak | Moderate | Strong |

Alkoxy Group Modifications and Impact on Lipophilicity and Permeability

The two alkoxy groups—the 3-ethoxy and 4-benzyloxy moieties—are critical for defining the lipophilicity and membrane permeability of the derivatives. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Impact of the Benzyloxy Group: The benzyloxy group is a large, predominantly hydrophobic moiety that significantly increases the molecule's lipophilicity. Substituents on the phenyl ring of this group can further fine-tune this property. For example, adding polar groups like hydroxyls would decrease lipophilicity, while adding non-polar groups like alkyls or additional halogens would increase it. This modulation is a key tool for optimizing a compound's ability to cross cell membranes and reach its intracellular target. nih.gov

Systematic modifications of these alkoxy groups allow medicinal chemists to balance the need for sufficient water solubility for formulation with the requisite lipophilicity for passive diffusion across cellular barriers. nih.gov

Application in Chemical Biology: Studying Biological Pathways

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes for studying biological pathways. rsc.org The inherent reactivity of the aldehyde group and the potential for radioiodination make this scaffold particularly suitable for creating tools for chemical biology.

Target Identification and Validation: A potent and selective inhibitor derived from this scaffold can be used to probe the function of its target enzyme (e.g., ALDH1A3) in cellular or animal models. By observing the downstream effects of inhibiting the target, researchers can elucidate its role in specific signaling pathways and disease processes. mdpi.com

Development of Imaging Agents: The iodine atom at the 5-position can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). nih.gov This creates a radiolabeled version of a potent derivative, which can be used as an imaging agent in techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govnih.gov Such probes allow for the non-invasive visualization and quantification of the target protein's expression levels and distribution in living organisms, providing valuable diagnostic information and insights into disease progression.

Probes for Covalent Labeling: The aldehyde group is an electrophilic center that can be exploited to form covalent bonds with nucleophilic residues (like lysine) in a protein's binding pocket. researchgate.net By modifying the scaffold to include a reporter tag (like a fluorophore or biotin), researchers can create activity-based probes that irreversibly label the target protein. These probes are instrumental in identifying new drug targets, studying enzyme activity directly in complex biological samples, and confirming target engagement of other non-covalent inhibitors.

Advanced Methodologies and Future Research Directions

Modern Synthetic Techniques: Microwave-Assisted Synthesis and Flow Chemistry

The synthesis of complex benzaldehyde (B42025) derivatives like 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde is increasingly benefiting from modern techniques that offer significant advantages over traditional batch methods. Microwave-assisted synthesis and flow chemistry are at the forefront of these advancements, providing routes to higher efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to mere minutes. semanticscholar.org This rapid heating is uniform and can lead to increased product yields and purities by minimizing the formation of side products. nih.gov For the synthesis of multi-substituted aromatic compounds, microwave irradiation can be particularly effective. For instance, in reactions like the condensation of α-dicarbonyls with diamines, microwave-assisted methods have proven to be highly efficient, often proceeding without the need for a solvent. scispace.com This approach, applied to the synthesis or derivatization of this compound, could significantly accelerate key steps such as etherification or cross-coupling reactions.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing exothermic reactions and handling reactive intermediates. beilstein-journals.orgresearchgate.net The enhanced heat and mass transfer in flow reactors can lead to higher yields and more consistent product quality compared to batch processing. researchgate.net For multi-step syntheses involving functionalized benzaldehydes, flow chemistry enables the integration of reaction, separation, and purification steps into a single, automated process, enhancing safety and efficiency. researchgate.netacs.org

| Feature | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours semanticscholar.org | Seconds to minutes acs.org |

| Heat Transfer | Slow, inefficient | Rapid, uniform | Highly efficient, precise control beilstein-journals.org |

| Scalability | Often challenging | Limited by reactor size | Readily scalable by extending run time researchgate.net |

| Safety | Risk with exotherms/pressure | Can build high pressure | Enhanced safety, small reaction volumes researchgate.net |

| Process Control | Limited | Moderate | Precise control of parameters beilstein-journals.org |

Automation and High-Throughput Synthesis for Library Generation

The exploration of chemical space around a core scaffold like this compound is critical for discovering new materials and therapeutic agents. Automation and high-throughput experimentation (HTE) are powerful tools for rapidly synthesizing and screening libraries of related compounds. nih.gov

Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid testing of a wide array of starting materials, reagents, and catalysts. youtube.comyoutube.com Robotic systems can accurately dispense reagents, control reaction conditions, and perform work-up procedures, minimizing human error and enabling 24/7 operation. youtube.com This is particularly useful for reaction optimization, where a large, multidimensional experimental space needs to be explored to find the ideal conditions. nih.govyoutube.com

For library generation, aldehydes serve as versatile precursors. chemrxiv.org Starting from a functionalized core like this compound, HTE can be used to generate a large library of derivatives. For example, the iodo group is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The aldehyde functionality itself can be converted into a wide range of other groups or used in multicomponent reactions to build molecular complexity. researchgate.netresearchgate.net Combining HTE with automated purification and analysis allows for the efficient creation of compound libraries for biological screening or materials testing. researchgate.net

Stereoselective Synthesis and Kinetic Resolution Approaches for Enantiopure Derivatives

Many complex molecules derived from benzaldehydes are chiral, and their biological activity often depends on their specific stereochemistry. Therefore, methods for stereoselective synthesis and the resolution of racemic mixtures are of paramount importance.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. For derivatives of this compound, this could involve the asymmetric reduction of a prochiral ketone precursor or the use of chiral catalysts in reactions that create a new stereocenter.

Kinetic Resolution: Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

A powerful variant is Dynamic Kinetic Resolution (DKR) , where the less reactive enantiomer is continuously racemized in situ. This allows, in theory, for the conversion of 100% of the racemic starting material into a single, enantiopure product. DKR strategies have been successfully applied to aldehydes, often merging amine catalysis for racemization with transition-metal catalysis for the main reaction. escholarship.org For instance, gold-catalyzed annulations involving alkynyl benzaldehydes have been used to achieve DKR, yielding enantioenriched products with high efficiency. acs.orgacs.org Similarly, peptide-catalyzed conjugate additions have been employed for the kinetic resolution of β-branched aldehydes. nih.gov These approaches could be adapted to produce enantiopure derivatives from chiral aldehydes derived from the target compound.

| Approach | Description | Potential Outcome |

| Kinetic Resolution (KR) | Two enantiomers react at different rates with a chiral agent. wikipedia.org | Max 50% yield of desired product, plus enantioenriched starting material. wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | KR is coupled with in situ racemization of the starting material. escholarship.org | Theoretical 100% yield of a single enantiomer product. |

| Peptide-Catalyzed Resolution | Uses small, chiral peptides as catalysts to differentiate enantiomers in a reaction. nih.gov | Access to γ-nitroaldehydes with multiple stereocenters in high stereoselectivity. nih.gov |

| Gold-Catalyzed Annulation | Chiral gold catalysts are used to achieve DKR in cycloaddition reactions. acs.org | Enantioenriched diarylalkylmethane derivatives with high enantiomeric ratios. acs.org |

Emerging Applications in Diverse Research Fields

The highly functionalized nature of this compound makes it a valuable building block for a wide range of applications. Benzaldehyde derivatives are crucial intermediates in pharmaceuticals, cosmetics, and materials science. sprchemical.com

Pharmaceuticals: Substituted benzaldehydes are precursors to a vast number of bioactive molecules and drugs. sprchemical.com The specific substitution pattern of the target compound could be leveraged to synthesize novel analogues of existing drugs or to create entirely new molecular entities for treating cardiovascular or infectious diseases. sprchemical.com

Materials Science: Functionalized benzaldehydes are used to create advanced polymers and materials. researchgate.netacs.org For example, they can be copolymerized to introduce specific functionalities into a polymer backbone, creating materials with tailored properties such as triggerable degradation. acs.org Derivatives can also be used in the synthesis of polyesters and polyurethanes. mdpi.com

Organic Synthesis: The compound serves as a versatile platform for constructing complex molecular architectures. The aldehyde can undergo various transformations (e.g., Wittig, aldol (B89426) condensation), the iodo group allows for cross-coupling, and the ether linkages provide stability. This allows for sequential, site-selective functionalization to build complex benzene (B151609) derivatives. nih.govacs.org

Challenges and Opportunities in the Synthesis and Application of Complex Benzaldehyde Derivatives

Challenges: The synthesis of polysubstituted benzaldehydes presents several challenges.

Regioselectivity: Introducing multiple substituents onto a benzene ring in the correct positions requires careful strategic planning and can be low-yielding.

Reaction Conditions: Many classical methods for functionalization require harsh conditions that may not be compatible with the sensitive functional groups present on a complex molecule.

Purification: The separation of desired products from structurally similar side products can be difficult and costly.